molecular formula C13H14N2O2S B1663160 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one CAS No. 63384-61-2

2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one

Cat. No. B1663160
CAS RN: 63384-61-2
M. Wt: 262.33 g/mol
InChI Key: XMFWHLZTTUUQHL-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one, also known as MMTP, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic properties. MMTP has been found to exhibit promising activity against various diseases, including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Jadhav et al. (2022) outlines the synthesis of pyrimidine derivatives, including a compound structurally related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one. This research demonstrates the synthesis process, highlighting the chemical reactions and conditions involved in creating these compounds, which possess various pharmacological activities (Jadhav et al., 2022).

Chemical Properties and Reactions

  • Research by Hurst et al. (1988) examines the preparation and reactions of various 2-arenecarbonylmethylthiopyrimidines. This study provides insight into the chemical properties and reaction mechanisms of compounds similar to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one, contributing to the understanding of its chemical behavior (Hurst et al., 1988).

Applications in Biological Activities

  • Li et al. (2006) investigated the biological activities of a compound closely related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one. The study includes an analysis of its crystal structure and preliminary biological tests to evaluate its herbicidal activities. This research highlights the potential application of such compounds in the field of agriculture (Li et al., 2006).

Antifungal and Antitumor Potential

  • A study by Jafar et al. (2017) explores the antifungal effects of dimethylpyrimidin derivatives, which are structurally similar to the compound . This study is significant in understanding the potential antifungal applications of these compounds (Jafar et al., 2017).
  • The antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one, has been investigated by Hafez and El-Gazzar (2017). Their research provides insights into the potential use of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).

Crystal Structure and Synthesis

  • The synthesis and crystal structure of derivatives related to 2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one have been studied by Ming and South (2004). This research contributes to understanding the structural aspects and synthesis methods of such compounds (Ming & South, 2004).

properties

CAS RN

63384-61-2

Product Name

2-[(4-methoxyphenyl)methylthio]-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2S/c1-9-7-12(16)15-13(14-9)18-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

XMFWHLZTTUUQHL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC

SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC2=CC=C(C=C2)OC

synonyms

2-[(4-Methoxyphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one;  Compound W

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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